molecular formula C22H20O5 B13407209 Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate

Katalognummer: B13407209
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: RNTBFESUQOEYLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate is a chemical compound with the molecular formula C22H20O5. It is an ester derivative of benzoic acid and is characterized by the presence of two benzyloxy groups and a hydroxyl group on the benzene ring. This compound is used as an intermediate in the synthesis of various organic molecules, including Δ9-Tetrahydrocannabinolic Acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate can be synthesized through the esterification of 4,6-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The benzyloxy groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester derivative of benzoic acid with one hydroxyl group.

    Methyl 4,6-dihydroxybenzoate: Similar structure but lacks the benzyloxy groups.

    Ethyl 4,6-Bisbenzyloxy-2-hydroxybenzoate: An ethyl ester analog with similar properties

Uniqueness

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate is unique due to the presence of two benzyloxy groups, which enhance its chemical reactivity and binding properties. These groups also provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Eigenschaften

Molekularformel

C22H20O5

Molekulargewicht

364.4 g/mol

IUPAC-Name

methyl 2-hydroxy-4,6-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C22H20O5/c1-25-22(24)21-19(23)12-18(26-14-16-8-4-2-5-9-16)13-20(21)27-15-17-10-6-3-7-11-17/h2-13,23H,14-15H2,1H3

InChI-Schlüssel

RNTBFESUQOEYLO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.